tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate
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Overview
Description
TERT-BUTYL (2S,3S)-3-(HYDROXYMETHYL)-2-METHYL-AZETIDINE-1-CARBOXYLATE is a chemical compound that features a tert-butyl group, a hydroxy methyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (2S,3S)-3-(HYDROXYMETHYL)-2-METHYL-AZETIDINE-1-CARBOXYLATE typically involves the reaction of azetidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl chloroformate as a reagent, which reacts with the azetidine derivative under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at low to moderate levels to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of TERT-BUTYL (2S,3S)-3-(HYDROXYMETHYL)-2-METHYL-AZETIDINE-1-CARBOXYLATE can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and consistency in product quality. The use of flow microreactors has been shown to be particularly effective for the synthesis of tert-butyl esters, providing a sustainable and scalable approach .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (2S,3S)-3-(HYDROXYMETHYL)-2-METHYL-AZETIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxy methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The azetidine ring can be reduced to form a more saturated ring structure.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives, reduced azetidine compounds, and substituted azetidine derivatives. These products can be further utilized in various synthetic applications or as intermediates in the production of more complex molecules.
Scientific Research Applications
TERT-BUTYL (2S,3S)-3-(HYDROXYMETHYL)-2-METHYL-AZETIDINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules with specific functional groups.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of TERT-BUTYL (2S,3S)-3-(HYDROXYMETHYL)-2-METHYL-AZETIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological processes. The exact pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to TERT-BUTYL (2S,3S)-3-(HYDROXYMETHYL)-2-METHYL-AZETIDINE-1-CARBOXYLATE include other azetidine derivatives and tert-butyl esters. Examples include:
- TERT-BUTYL (2S,3S)-3-(HYDROXYMETHYL)-AZETIDINE-1-CARBOXYLATE
- TERT-BUTYL (2S,3S)-2-METHYL-AZETIDINE-1-CARBOXYLATE
Uniqueness
The uniqueness of TERT-BUTYL (2S,3S)-3-(HYDROXYMETHYL)-2-METHYL-AZETIDINE-1-CARBOXYLATE lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in synthetic chemistry and beyond.
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl (2S,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-7-8(6-12)5-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m0/s1 |
InChI Key |
GCKYULDQJWNXBA-JGVFFNPUSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CN1C(=O)OC(C)(C)C)CO |
Canonical SMILES |
CC1C(CN1C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
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